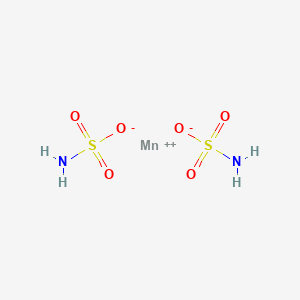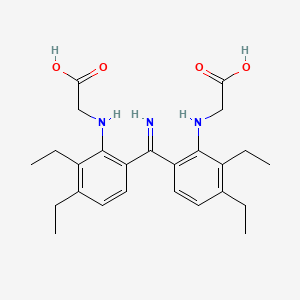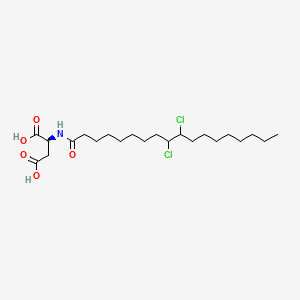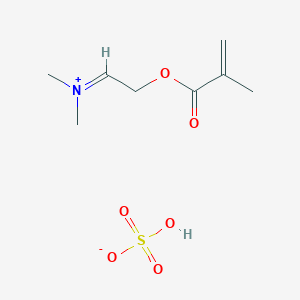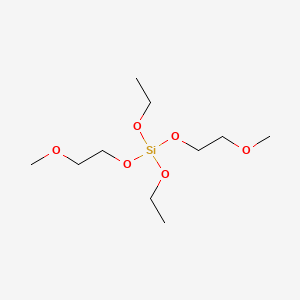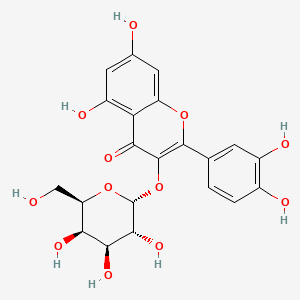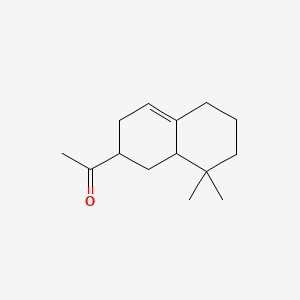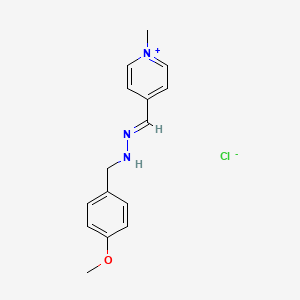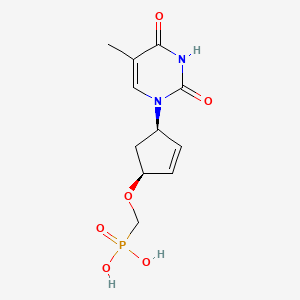
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA. The modification at the 2’ and 3’ positions, along with the addition of a hydrogen methylphosphonate group at the 5’ position, imparts unique properties to this compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: The 2’ and 3’ positions of thymidine are dehydrated to form the 2’,3’-didehydro-3’-deoxy derivative.
Phosphonation: The 5’ hydroxyl group is then reacted with a methylphosphonic acid derivative under specific conditions to introduce the hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the dehydration and phosphonation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the double bond at the 2’,3’ positions.
Substitution: The hydrogen methylphosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Applications De Recherche Scientifique
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.
Mécanisme D'action
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This is achieved by the absence of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. The molecular targets include DNA polymerases, which are enzymes responsible for DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
2’,3’-Didehydro-3’-deoxythymidine: Lacks the hydrogen methylphosphonate group.
5’-Methylphosphonate Thymidine: Contains the methylphosphonate group but lacks the 2’,3’-didehydro-3’-deoxy modification.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the combination of modifications at the 2’,3’ and 5’ positions. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
140132-56-5 |
|---|---|
Formule moléculaire |
C11H15N2O6P |
Poids moléculaire |
302.22 g/mol |
Nom IUPAC |
[(1S,4R)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopent-2-en-1-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C11H15N2O6P/c1-7-5-13(11(15)12-10(7)14)8-2-3-9(4-8)19-6-20(16,17)18/h2-3,5,8-9H,4,6H2,1H3,(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1 |
Clé InChI |
FPPFSGUPHHAWNU-DTWKUNHWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)OCP(=O)(O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


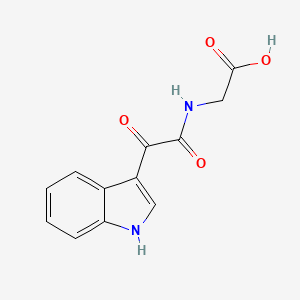
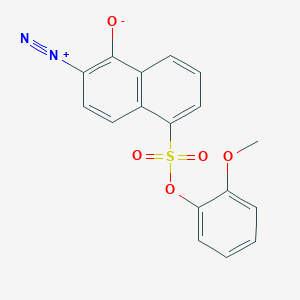
![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)

